molecular formula C11H10O8S2.2Na B238798 Menadiol sodium sulfate CAS No. 1612-30-2

Menadiol sodium sulfate

Cat. No. B238798
CAS RN: 1612-30-2
M. Wt: 378.3 g/mol
InChI Key: VIXBZWJMHHVLBT-UHFFFAOYSA-L
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Description

Menadiol Sodium Sulfate is an organic compound with the formula C11H10O8S2. It is a derivative of p-hydroquinone and is also known as Vitamin K4 . It is a synthetic naphthoquinone without the isoprenoid side chain and biological activity, but can be converted to active vitamin K2, menaquinone, after alkylation in vivo . It is used for treatment and prevention of haemorrhage, mainly in obstructive jaundice (before and after surgery) .


Synthesis Analysis

Menadiol Sodium Sulfate can be synthesized by different methods and it has a broad range of biological and synthetic applications . It is probably naturally produced by reduction of menadione (Vitamin K3) as an intermediate in the conversion from K3 to MK-4 .


Molecular Structure Analysis

The molecular formula of Menadiol Sodium Sulfate is C11H8Na2O8S2 . Its molecular weight is 334.31 .


Chemical Reactions Analysis

Menadiol Sodium Sulfate undergoes various chemical reactions. For instance, it can be involved in precipitation reactions .


Physical And Chemical Properties Analysis

Menadiol Sodium Sulfate has a molecular weight of 334.31 and a formula of C11H10O8S2 . It is used for R&D and not for medicinal, household or other use .

Scientific Research Applications

Coagulopathies Correction in Liver Disease

Menadiol sodium sulfate has been evaluated for its efficacy in correcting coagulopathies associated with cholestasis, a liver disease. A study compared oral menadiol with intravenous phytomenadione and found that menadiol was equally effective in managing coagulopathies in patients with obstructive liver disease, offering a simpler treatment option for outpatients (Green et al., 2000).

Menadiol in Textile Dyeing

Research explored the application of sodium sulfate, derived from agricultural drainage salt, in the reactive dyeing of cotton fabrics. Sodium sulfate samples recovered and purified were compared with commercially available sodium sulfate, showing little color difference in the dyeing process, indicating a potential environmental and industrial application (Jung & Sun, 2001).

Menadiol Glucuronidation

A study on the glucuronidation of menadiol (reduced form of menadione) by human UDP-glucuronosyltransferase (UGT) isoforms revealed that UGTs 1A6 and 1A10 catalyze menadiol glucuronidation at high rates, suggesting potential detoxification pathways for quinones through NQO1 reduction followed by UGT glucuronidation (Nishiyama et al., 2008).

Synthesis of Sodium Vanadium Sulfate Systems

The development of simple synthesis routes for sodium vanadium sulfate systems, such as NaV(SO4)2, Na2VO(SO4)2, and Na3V(SO4)3, has been researched. These materials, analyzed through X-ray diffraction and Raman spectroscopy, show potential for applications in Na-ion battery materials (Driscoll, Wright, & Slater, 2018).

Menadiol Sodium Diphosphate Injection Process

The preparation process of menadiol sodium phosphate injection was studied, determining optimal conditions for antioxidant ratio, pH, and sterilizing condition. The injection quality conformed to Chinese pharmacopoeia standards, indicating a reliable preparation process (Wang-sheng, 2010).

Menadione Sodium Bisulfite in Wheat Cultivation

A study investigated the efficacy of menadione sodium bisulfite (MSB) in mitigating chromium toxicity in wheat, revealing that MSB application significantly reduced oxidative damage and maintained a higher Cr3+:Cr6+ ratio, enhancing wheat growth under Cr toxicity conditions (Askari et al., 2021).

Improved Menadiol Sodium Diphosphate Synthesis

An improved synthesis method for menadiol sodium diphosphate was reported, showing an overall yield of about 76% through a process involving reduction of menadione with sodium dithionite, followed by phosphorylation (Li, 2000).

Safety And Hazards

Menadiol Sodium Sulfate should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves . It may cause skin, eye, and respiratory tract irritation .

properties

IUPAC Name

disodium;(2-methyl-4-sulfonatooxynaphthalen-1-yl) sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O8S2.2Na/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17;;/h2-6H,1H3,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXBZWJMHHVLBT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Menadiol Sodium Sulfate

CAS RN

1612-30-2
Record name Menadiol sodium sulfate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001612302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Menadiol sodium sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.052
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MENADIOL SODIUM SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCF9984C2K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
BE Gustafsson, FS Daft, EG McDaniel… - The Journal of …, 1962 - academic.oup.com
… Ki/kg of body weight, whereas menadiol sodium sulfate was without effect at doses up to 5 … As shown in table 3, menadiol tetrasodium diphosphate and menadiol sodium sulfate were …
Number of citations: 128 academic.oup.com
T Geill, E Lund, H Dam… - Scandinavian Journal of …, 1954 - Taylor & Francis
… Menadiol sodium sulfate (K-vimin, IDO) in sterile aqueous solution, containing 5 mg of the substance in 1 ml correspoading to 2.08 mg of menadione. The method described by Onren & …
Number of citations: 8 www.tandfonline.com
P Griminger - Vitamins & Hormones, 1967 - Elsevier
… and associates found phylloquinone, by curative assay, to be ten times more effective than menadiol diphosphate, and a hundred times more effective than menadiol sodium sulfate, in …
Number of citations: 23 www.sciencedirect.com
DD Farhoud, L Yazdanpanah - 2008 - sid.ir
Glucose-6-phosphate dehydrogenase (G6PD) Deficiency is the most prevalent enzymopathy in mankind. It has sex-linked inheritance. This enzyme exists in all cells. G6PD deficiency …
Number of citations: 70 www.sid.ir
BS WOSTMANN - academic.oup.com
… Furthermore he found that vitamin K1 was ten times more effective than menadiol diphosphate and 100 times more effective than menadiol sodium sulfate in curing the vitamin K…
Number of citations: 0 academic.oup.com
Π Τσαβέ - 2021 - repo.lib.duth.gr
Η ανάγκη υιοθέτησης εξατομικευμένων ιατρικών πρακτικών στην λήψη θεραπευτικών αποφάσεων αποτελεί διαχρονικά ένα σημαντικό επιστημονικό πεδίο δραστηριοποίησης, το οποίο …
Number of citations: 2 repo.lib.duth.gr
N Kießling - 2019 - edoc.ub.uni-muenchen.de
Im ersten Schritt des Pentosephosphatweges wird Glucose-6-Phosphatase zu 6-Phospogluconat umgewandelt. Bei dieser Reaktion wird NADP zu NADPH reduziert. Das anfallende …
Number of citations: 5 edoc.ub.uni-muenchen.de

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